molecular formula C12H8ClN3O B2845161 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-75-8

1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B2845161
CAS RN: 320419-75-8
M. Wt: 245.67
InChI Key: ROCUELYIKKKNDL-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . Different mechanistic proposals for the formation of 1H-pyrazolo[3,4-b]pyridines involve 5-aminopyrazole as the 1,3-NCC-dinucleophile and a dicarbonyl compound as the 1,3-CCC-biselectrophile . The 5-aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .

Scientific Research Applications

Fluorescent Materials and Metal Ion Detection

The compound’s unique structure contributes to its fluorescence properties. Specifically, 1,3,5-trisubstituted-1H-pyrazole derivatives, including this compound, exhibit fluorescence in different solvents. For instance, when an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), the color changes from orange-red to cyan. Notably, compound 5i can serve as a metal ion fluorescent probe , demonstrating excellent selectivity for detecting silver ions (Ag+). Additionally, crystallographic studies have revealed the orthorhombic crystal structure of 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole (compound 5b) .

Antidiabetic Potential

Research suggests that certain pyrazoline derivatives, including our compound of interest, possess antidiabetic properties. By reducing blood glucose levels, they may find applications in preventing and treating disorders related to elevated plasma blood glucose. These disorders include type 1 diabetes, diabetes associated with obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Pest Control

In the realm of agriculture, the novel molluscicide PBQ (1-(4-chlorophenyl)-3-(pyridin-3-yl)urea) has demonstrated potent activity against invasive agricultural pests such as the snail species Pomacea canaliculata. In field trials, PBQ effectively eliminated 99.42% of snails at a dosage of 0.25 g ai/m2 .

Antiparasitic and Antimalarial Evaluation

While not directly related to our compound, it’s worth noting that pyrazole derivatives have been investigated for their antiparasitic and antimalarial properties. Computational studies have explored the binding interactions of these compounds with relevant biological targets .

Electrooptic Properties

A computational study evaluated the electrooptic properties of a related chalcone derivative : A computational study evaluated the electrooptic properties of a related chalcone derivative: 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one . The ground-state molecular geometry, vibrational modes, and binding energies were analyzed. These properties are essential for potential applications in optoelectronic devices .

Mechanism of Action

properties

IUPAC Name

1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCUELYIKKKNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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